molecular formula C10H14N2O2 B10905065 1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid

1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10905065
M. Wt: 194.23 g/mol
InChI Key: VWCCQJMXWBKHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the first position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-cyclopentyl-3-methyl-1H-pyrazole. The final step involves the oxidation of this intermediate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions at the pyrazole ring or the cyclopentyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the cyclopentyl group.

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar but has a propyl group instead of a cyclopentyl group.

    1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester: Similar but has a hydroxy group and is in ester form.

Uniqueness: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a cyclopentyl and a methyl group on the pyrazole ring. This unique substitution pattern may confer distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

2-cyclopentyl-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-6-9(10(13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCCQJMXWBKHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.